molecular formula C22H22ClN3O3 B2774870 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-71-0

1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2774870
CAS No.: 900001-71-0
M. Wt: 411.89
InChI Key: CNDFZXVIGAFFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic small molecule belonging to the dihydropyrrolo[1,2-a]pyrazine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the dihydropyrrolo[1,2-a]pyrazine core have been identified as key pharmacophores in the development of targeted therapeutic agents, such as positive allosteric modulators for specific NMDA receptor subunits . The structural elements of this particular molecule—including the 4-chlorophenyl group at the 1-position and the 2,4-dimethoxyphenyl carboxamide at the 2-position—are designed to modulate properties like bioavailability, binding affinity, and selectivity for potential biological targets. The primary application of this chemical is for non-human research purposes only . It is intended for use by qualified scientists in laboratory settings for activities such as: Hit-to-Lead Optimization: Serving as a starting point for structure-activity relationship (SAR) studies to explore the impact of substituents on potency and efficacy. Biochemical Assays: Use in high-throughput screening campaigns to identify interactions with enzymes, receptors, and other protein targets. Mechanism of Action Studies: Investigating cellular signaling pathways and the pharmacological profile of novel compounds. This product is offered with high analytical purity. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-17-9-10-18(20(14-17)29-2)24-22(27)26-13-12-25-11-3-4-19(25)21(26)15-5-7-16(23)8-6-15/h3-11,14,21H,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDFZXVIGAFFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic derivative belonging to the class of dihydropyrrolo[1,2-a]pyrazines. This class has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C19H19ClN2O3
  • Molecular Weight: 364.82 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-tubercular agent and its interaction with N-methyl-D-aspartate receptors (NMDARs).

Anti-Tubercular Activity

Recent studies have indicated that derivatives of dihydropyrrolo[1,2-a]pyrazines exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, a series of substituted compounds showed 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. The most potent derivatives demonstrated IC90 values between 3.73 and 4.00 μM, indicating their potential for further development as therapeutic agents against tuberculosis .

Interaction with NMDARs

The compound has also been studied for its effects on NMDARs, which are critical in various neurological functions. Modulators targeting these receptors can potentially treat conditions like Alzheimer's and schizophrenia. The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core of this compound has shown promise as a selective positive allosteric modulator (PAM) for NMDAR subtypes GluN2C/D. These modulators enhance receptor response without directly activating the receptor, suggesting a novel approach to modulating synaptic transmission .

Study 1: Synthesis and Evaluation of Anti-Tubercular Activity

A recent investigation synthesized several derivatives based on the dihydropyrrolo[1,2-a]pyrazine scaffold. The study found that compounds with specific substitutions at the phenyl moieties exhibited enhanced activity against Mycobacterium tuberculosis. The research utilized both in vitro assays and docking studies to elucidate the molecular interactions contributing to their efficacy .

Study 2: NMDAR Modulation

In another study focusing on NMDAR modulation, derivatives similar to our compound were evaluated for their ability to potentiate receptor activity. The results indicated that modifications to the core structure significantly improved lipophilicity and solubility while maintaining or enhancing potency .

Table 1: Biological Activity Summary

Compound NameIC50 (μM)IC90 (μM)Target
Compound A1.353.73M. tuberculosis
Compound B2.184.00M. tuberculosis
Compound C--NMDAR (GluN2C/D)

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Addition of methoxy groupsIncreased solubility
Chlorine substitutionEnhanced potency
Alteration of phenyl ringsImproved selectivity for NMDARs

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Core formation : Cyclization of precursors (e.g., pyrrolo-pyrazine core via palladium-catalyzed intramolecular cyclization) under reflux conditions .

  • Substituent introduction : Alkylation or condensation reactions to attach the 4-chlorophenyl and 2,4-dimethoxyphenyl groups. Basic conditions (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) are often used .

  • Optimization : Yield improvements are achieved by controlling temperature (70–100°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) .

    • Example Protocol :
StepReagents/ConditionsYield RangeKey Notes
CyclizationPd(PPh₃)₄, DMF, 80°C60–75%Monitor via TLC
AlkylationBenzyl halide, K₂CO₃, DMF50–65%Purify via column chromatography

Q. Which spectroscopic techniques are critical for structural validation, and what diagnostic peaks should be prioritized?

  • Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for chlorophenyl; δ 3.7–3.9 ppm for methoxy groups) and carboxamide carbonyl (δ ~165 ppm) .

  • IR Spectroscopy : Confirm amide C=O stretch (~1660 cm⁻¹) and aromatic C-Cl (750 cm⁻¹) .

  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

    • Key Data Table :
Functional GroupNMR (δ, ppm)IR (cm⁻¹)
4-Chlorophenyl7.2–7.4 (d, 2H)750 (C-Cl)
2,4-Dimethoxyphenyl6.8 (d, 1H), 3.8 (s, 6H)
Carboxamide165 (¹³C)1660 (C=O)

Q. How should preliminary biological screening be designed to assess CNS-related activity?

  • Approach :

  • Target Selection : Prioritize serotonin/dopamine receptors or kinases implicated in neurodegenerative diseases .
  • Assays :
  • In vitro : Radioligand binding assays (IC₅₀ determination) .
  • Cellular models : Neuronal cell viability assays under oxidative stress .
  • Positive Controls : Compare with known modulators (e.g., clozapine for receptor binding) .

Advanced Research Questions

Q. How can contradictory efficacy data in different biological models be resolved?

  • Strategies :

  • Mechanistic Profiling : Use knock-out cell lines to isolate target specificity (e.g., CRISPR-edited neurons lacking a suspected receptor) .
  • Solubility/Permeability Adjustments : Modify formulation (e.g., PEGylation or co-solvents like DMSO) to address bioavailability discrepancies .
  • Meta-Analysis : Compare structural analogs (e.g., pyrazolo[3,4-d]pyrimidines in ) to identify substituent-dependent trends .

Q. What systematic approaches are recommended for SAR studies to enhance bioactivity?

  • Methodology :

  • Substituent Variation : Synthesize derivatives with:
  • Halogen replacements (e.g., Br instead of Cl on phenyl) .
  • Methoxy group positional isomers (e.g., 3,4- vs. 2,4-dimethoxy) .
  • Activity Mapping :
DerivativeModificationIC₅₀ (Receptor X)Notes
A4-Bromophenyl12 nMImproved binding
B3,4-Dimethoxy45 nMReduced solubility
  • Computational Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthesis .

Q. How can reaction scalability challenges be addressed without compromising purity?

  • Solutions :

  • Flow Chemistry : Continuous synthesis to reduce side reactions (e.g., tube reactors for cyclization steps) .
  • Crystallization Optimization : Screen solvents (e.g., EtOH/H₂O mixtures) to improve crystal habit and filtration efficiency .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor intermediates .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between 2D vs. 3D cell models?

  • Hypothesis Testing :

  • 3D Model Limitations : Assess nutrient penetration barriers using spheroid-sectioning and staining .
  • Metabolic Profiling : Compare ATP levels (CellTiter-Glo®) in 2D monolayers vs. 3D spheroids .
    • Example Workflow :
  • Treat 2D/3D models → Lyse cells → Quantify ATP → Normalize to protein content.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.